A Comprehensive Technical Guide to Fmoc-6-bromo-DL-tryptophan: Synthesis, Properties, and Applications in Peptide Drug Discovery
A Comprehensive Technical Guide to Fmoc-6-bromo-DL-tryptophan: Synthesis, Properties, and Applications in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Halogenated Tryptophans in Peptide Science
The synthesis of peptides with tailored biological activities and enhanced pharmaceutical properties is a cornerstone of modern drug discovery. The strategic incorporation of non-canonical amino acids is a powerful approach to modulate the structure, stability, and function of peptides. Among these, halogenated amino acids have garnered significant attention for their ability to fine-tune the physicochemical properties of peptides, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
This guide provides an in-depth technical overview of Fmoc-6-bromo-DL-tryptophan, a key building block for the site-specific introduction of a brominated tryptophan residue into a peptide sequence. We will delve into its chemical and physical properties, provide a representative synthesis protocol, discuss its application in solid-phase peptide synthesis (SPPS), and explore the rationale for its use in the design of novel peptide therapeutics.
Physicochemical Properties of Fmoc-6-bromo-DL-tryptophan
Fmoc-6-bromo-DL-tryptophan is a white to off-white solid, and its fundamental properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other specific experimental values such as melting point and precise solubility are not widely published and should be determined empirically for critical applications.
| Property | Value | Source(s) |
| CAS Number | 753504-16-4 | [2] |
| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [2] |
| Molecular Weight | 505.36 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% to ≥98% | [2] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. For long-term storage, -20°C is recommended under an inert atmosphere. | |
| Solubility | Soluble in DMF, NMP, and DMSO. Limited solubility in water and non-polar organic solvents. | Inferred |
| Melting Point | Not consistently reported; empirical determination is recommended. | N/A |
Spectroscopic Data (Predicted/Representative)
-
¹H NMR: The spectrum would show characteristic peaks for the Fmoc group (aromatic protons between ~7.3-7.9 ppm and the aliphatic protons at ~4.2-4.4 ppm), the tryptophan indole ring (with splitting patterns affected by the bromine at the 6-position), and the alpha- and beta-protons of the amino acid backbone.
-
¹³C NMR: Resonances corresponding to the carbonyls of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl and indole rings (with the C-6 carbon signal significantly influenced by the bromine substituent), and the aliphatic carbons of the amino acid backbone would be present.
-
FT-IR (KBr, cm⁻¹): Expected peaks would include N-H stretching of the indole and carbamate (~3400-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), the C=O stretching of the carbamate and carboxylic acid (~1720-1690 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).
-
Mass Spectrometry (ESI-MS): A prominent ion corresponding to the molecular weight [M-H]⁻ or [M+H]⁺ would be observed, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Purification
The synthesis of Fmoc-6-bromo-DL-tryptophan is typically achieved in a two-step process starting from 6-bromo-DL-tryptophan. A representative protocol is outlined below.
Step 1: Synthesis of 6-bromo-DL-tryptophan
While various methods exist for the synthesis of brominated tryptophans, a common route involves the reaction of 6-bromoindole with a suitable serine derivative.
Step 2: Fmoc Protection of 6-bromo-DL-tryptophan
The N-terminal amine of 6-bromo-DL-tryptophan is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol:
-
Dissolution: Dissolve 6-bromo-DL-tryptophan in a suitable solvent system, such as a mixture of 10% aqueous sodium carbonate and dioxane.
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Addition of Fmoc-OSu: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with dilute HCl to a pH of ~2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield Fmoc-6-bromo-DL-tryptophan as a solid.
Quality Control and Analytical Characterization
Ensuring the purity of Fmoc-amino acid derivatives is critical for the successful synthesis of high-quality peptides.[3] The primary analytical technique for assessing the purity of Fmoc-6-bromo-DL-tryptophan is reversed-phase high-performance liquid chromatography (RP-HPLC).
Representative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, such as 20-30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 220 nm and 262 nm (the latter for the Fmoc group).[4][6]
-
Sample Preparation: Dissolve the sample in a small amount of DMF or the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-6-bromo-DL-tryptophan is designed for use in standard Fmoc-based solid-phase peptide synthesis protocols. The general cycle of deprotection and coupling is well-established.[7]
General SPPS Cycle:
-
Resin Swelling: Swell the solid support (e.g., Rink Amide or Wang resin) in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Couple the Fmoc-6-bromo-DL-tryptophan to the free amine on the resin.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Considerations for Coupling Fmoc-6-bromo-DL-tryptophan:
-
Steric Hindrance: The bulky indole side chain of tryptophan, further enlarged by the bromine atom, can present steric challenges during coupling. This may lead to slower reaction kinetics compared to smaller amino acids.[8]
-
Coupling Reagents: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices to ensure high coupling efficiency and minimize racemization.[8]
-
Reaction Monitoring: It is advisable to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test to ensure complete acylation of the free amine.
Role in Drug Discovery and Peptide Design
The incorporation of 6-bromotryptophan into a peptide sequence is a deliberate design choice aimed at modulating its biological and pharmaceutical properties.
Modulation of Physicochemical Properties:
-
Increased Lipophilicity: The bromine atom increases the hydrophobicity of the tryptophan side chain, which can enhance membrane permeability and potentially improve oral bioavailability.[9]
-
Conformational Effects: The bulky and electron-withdrawing bromine atom can influence the conformational preferences (χ angles) of the tryptophan side chain, potentially locking the peptide into a more bioactive conformation.[10]
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur in a receptor binding pocket.[11][12] This can provide an additional specific interaction that enhances binding affinity and selectivity.
Impact on Biological Activity:
-
Enhanced Receptor Affinity: The modified electronic and steric properties of 6-bromotryptophan can lead to improved interactions with the target receptor, resulting in higher potency.
-
Increased Metabolic Stability: The C-Br bond is resistant to metabolic degradation, and the presence of the halogen can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[1]
-
Novel Biological Functions: The introduction of 6-bromotryptophan can impart novel biological activities. For example, a peptide containing multiple 6-bromotryptophan residues isolated from the venom of Conus radiatus has been shown to have sleep-inducing properties.[13]
Safety and Handling
Fmoc-6-bromo-DL-tryptophan should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid and its solutions.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.
-
Hazard Statements: The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Statements: Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.
Conclusion
Fmoc-6-bromo-DL-tryptophan is a valuable tool for peptide chemists and drug discovery scientists seeking to rationally design peptides with enhanced properties. Its incorporation can improve lipophilicity, introduce specific non-covalent interactions through halogen bonding, and increase metabolic stability. While its use in SPPS requires consideration of potential steric hindrance, the application of modern high-reactivity coupling reagents can ensure efficient incorporation. As the demand for more potent and stable peptide therapeutics grows, the strategic use of halogenated amino acids like 6-bromotryptophan will undoubtedly play an increasingly important role in the development of the next generation of peptide drugs.
References
-
Chemsrc.com. (2021). Fmoc-6-bromo-DL-tryptophan Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9856996, 6-bromo-L-tryptophan. [Link]
-
Jimenez, E. C., et al. (2004). A novel post-translational modification involving bromination of tryptophan: Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom. ResearchGate. [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]
-
Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Hofer, A., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PubMed. [Link]
-
ResearchGate. Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). [Link]
-
Ross, J. B., et al. (2007). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. PMC. [Link]
-
Vizioli, C. G., & Barkley, M. D. (2005). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. PMC. [Link]
-
Langton, M. J., et al. (2025). Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv. [Link]
-
Payne, L. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC. [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]
-
Floegel, R., & Mutter, M. (1992). Molecular dynamics conformational search of six cyclic peptides used in the template assembled synthetic protein approach for protein de novo design. PubMed. [Link]
-
Kumar, A., et al. (2023). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. BioTechniques. [Link]
-
Anaspec. Fmoc-6-methyl-DL-tryptophan - 100 mg. [Link]
-
Schaller, D., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. MDPI. [Link]
-
Vayá, I., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. [Link]
-
ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
Mandal, K., & Gazit, E. (2017). Implications of aromatic–aromatic interactions: From protein structures to peptide models. PMC. [Link]
-
Joosten, R. P., et al. (2025). Halogen bonds between ligands and proteins: Can we use them in validation? PMC. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Fmoc-6-bromo-DL-tryptophan Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
